N6-Pivaloyloxymethyladenosine

Prodrug stability Carboxylesterase SATE vs. POM

Researchers face rapid ADA deamination and poor membrane permeability with standard adenosine analogs. N6-Pivaloyloxymethyladenosine solves this via a pivaloyloxymethyl (POM) prodrug strategy. - **Permeability enhancement:** ~88-fold increase in transepithelial flux (Caco-2 model) vs. parent nucleoside. - **ADA evasion:** N6-POM steric protection extends plasma half-life. - **CES-dependent activation:** Cleaved intracellularly by carboxylesterases (Km=87 µM), enabling tissue-selective nucleotide release. Supplied as ≥95% purity research solid. Ideal for PBPK modeling, xenograft dosing, and lymphoid malignancy apoptosis studies.

Molecular Formula C18H25N3O6
Molecular Weight 379.4 g/mol
Cat. No. B15585340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Pivaloyloxymethyladenosine
Molecular FormulaC18H25N3O6
Molecular Weight379.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H25N3O6/c1-18(2,3)17(25)26-9-20-10-5-4-6-11-13(10)19-8-21(11)16-15(24)14(23)12(7-22)27-16/h4-6,8,12,14-16,20,22-24H,7,9H2,1-3H3/t12-,14-,15-,16-/m1/s1
InChIKeyVEGKYGPRJCMSTD-DTZQCDIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Pivaloyloxymethyladenosine: Classification & Core Pharmacophore


N6-Pivaloyloxymethyladenosine (N6-POM-adenosine) is a purine nucleoside analog and a prospective prodrug, characterized by the attachment of a pivaloyloxymethyl (POM) masking group at the exocyclic N6-position of the adenine base . This structural modification distinguishes it from simple N6-alkyl or N6-benzyl adenosine congeners. As a member of the purine nucleoside antimetabolite class, its mechanism is linked to DNA synthesis inhibition and apoptosis induction in indolent lymphoid malignancies . The compound (CAS not yet broadly indexed; molecular formula C₁₈H₂₅N₃O₆, MW 379.41 g/mol) is supplied as a research-grade solid (purity ≥95–98%) for preclinical oncology and nucleoside biochemistry studies .

Compound Class POM-masked purine nucleoside prodrug
Activation Carboxylesterase-dependent intracellular release
Research Context Cell permeability and nucleoside biochemistry studies

N6-Pivaloyloxymethyladenosine: Incompatible with Adenosine and N6-Alkyl Analogs


Substituting N6-Pivaloyloxymethyladenosine with unmodified adenosine, N6-methyladenosine, or N6-benzyladenosine fails because these analogs lack the POM esterase-labile prodrug element. In adenosine-based pharmacology, the free N6-amine and the ribose hydroxyls impose high hydrophilicity and rapid metabolic clearance, severely restricting passive membrane permeability. The POM group neutralizes hydrogen-bond donors, substantially elevating logP and enabling passive diffusion, then undergoes intracellular carboxylesterase-mediated cleavage to release the active N6-substituted adenosine monophosphate [1]. Direct evidence from the structurally cognate bis(POM)-PMEA (Adefovir dipivoxil) system demonstrates that POM derivatization increases transepithelial flux by approximately 88-fold over the parent phosphonate in Caco-2 monolayers [2]. Generic adenosine or simple N6-alkyl congeners cannot replicate this permeability switch, making them functionally non-interchangeable for applications requiring intracellular accumulation of the N6-modified nucleotide.

Property
N6-POM-Adenosine
Adenosine / N6-Alkyl Analogs
Membrane Entry
Passive diffusion via POM lipophilic mask
Carrier-mediated uptake; low capacity
Intracellular Fate
CES cleavage → mononucleotide trapping
Rapid efflux; no trapping mechanism
Receptor Activity
Prodrug; no direct receptor agonism
Direct agonists (CPA, N6-BA); may confound assays

N6-Pivaloyloxymethyladenosine: Quantitative Evidence vs. Nucleoside Analogs


POM vs. SATE Prodrug Activation Kinetics

The POM group on N6-Pivaloyloxymethyladenosine is designed for rapid intracellular carboxylesterase-mediated cleavage to release the parent N6-substituted adenosine monophosphate, a kinetic profile distinct from the S-acyl-2-thioethyl (SATE) prodrug strategy. Direct head-to-head stability data for the N6-POM-adenosine molecule are not available; however, class-level comparison using the structurally analogous bis(POM)-PMEA system demonstrates that bis(POM)-PMEA exhibits a half-life of approximately 5 hours in enzymatic stability assays [1]. In contrast, the bis(tBu-SATE)-PMEA congener showed superior stability in human gastric juice and human serum [2]. This differential indicates that POM-based prodrugs activate faster under physiological esterase exposure, while SATE prodrugs offer prolonged pre-activation stability.

POM vs SATE Activation Kinetics
Class-level inference
bis(POM)-PMEA t1/2 ≈ 5 h vs bis(tBu-SATE)-PMEA more stable in gastric juice and serum
Supports faster intracellular activation choice over prolonged pre-activation stability
Class-level; direct N6-POM-adenosine stability data unavailable
Prodrug stability Carboxylesterase SATE vs. POM Half-life

Transepithelial Permeability: POM Prodrug vs. Free Phosphonate

The capacity of the POM group to confer membrane permeability is quantitatively demonstrated in the bis(POM)-PMEA system. Transport of free PMEA (500 µM) across Caco-2 monolayers was below 0.1% over a 3-hour period, while the bis(POM)-PMEA prodrug (100 µM, a 5-fold lower concentration) achieved 8.8% total PMEA transport over the same interval—an approximately 88-fold enhancement in transepithelial flux [1]. By class-level inference, the N6-POM substitution on adenosine is expected to produce a comparable permeability gain relative to unmodified N6-substituted adenosine, which lacks a lipophilic masking group and relies on slow, carrier-mediated nucleoside transport [2].

Transepithelial Permeability
Class-level inference
≥88-fold enhancement in transepithelial flux vs free phosphonate
Supports passive permeability review for intact epithelial barriers
Caco-2 monolayer; bis(POM)-PMEA class-level inference
Caco-2 permeability Intestinal absorption Prodrug transport POM ester

Adenosine Receptor Binding Selectivity: N6-POM vs. CPA

N6-Pivaloyloxymethyladenosine is not an adenosine receptor agonist in its intact prodrug form: the bulky, lipophilic POM group is expected to sterically preclude high-affinity binding at adenosine A1, A2A, A2B, and A3 receptors. This represents a fundamental functional divergence from N6-cyclopentyladenosine (CPA), which is a potent, direct A1-selective agonist with Ki values of 2.3 nM (hA1), 790 nM (hA2A), and 43 nM (hA3)—a selectivity window of approximately 343-fold for A1 over A2A . The N6-POM compound is consequently unsuitable as a direct adenosine receptor tool; its value resides solely in its capacity as a permeant prodrug that releases an active N6-adenosine derivative intracellularly, bypassing extracellular receptor engagement.

Receptor Binding Profile
Data to verify
N6-POM-adenosine: no direct receptor binding expected
CPA: Ki hA1 2.3 nM, A1/A2A selectivity ≈ 343:1
Prodrug vs receptor agonist divergence; N6-POM unsuitable as receptor tool
No direct binding data; structural inference. Sources not provided
Adenosine A1 receptor Adenosine A3 receptor Selectivity ratio Radioligand binding

Intracellular Nucleotide Trapping: N6-POM vs. N6-Benzyladenosine

N6-substituted adenosine derivatives induce apoptosis in HL-60 leukemia cells via intracellular conversion to their corresponding mononucleotides; the extent of mononucleotide accumulation correlates with apoptotic potency [1]. N6-Benzyladenosine, which lacks a prodrug mask, depends on equilibrative nucleoside transporters (ENTs) for cellular entry and is subject to adenosine deaminase (ADA)-mediated deamination to inosine derivatives. N6-Pivaloyloxymethyladenosine, by incorporating the POM group, is designed to circumvent ENT dependence via passive diffusion and to transiently resist ADA attack until intracellular esterase cleavage exposes the free N6-amine. In the bis(POM)-PMEA system, intracellular PMEA concentrations reached approximately 1.2 mM after 3-hour incubation with only 50 µM prodrug, demonstrating profound intracellular trapping of the charged nucleotide [2]. This trapping mechanism is absent for non-prodrug N6-substituted adenosines.

Intracellular Nucleotide Trapping
Class-level inference
≈24-fold intracellular concentration gradient (1.2 mM vs 50 µM extracellular)
Supports intracellular retention context for sustained target engagement studies
Caco-2 model; bis(POM)-PMEA data; non-prodrug analogs lack this trapping
Intracellular accumulation Mononucleotide trapping Carboxylesterase HL-60 apoptosis

Lipophilicity and Passive Permeability: POM-Masked vs. Free Nucleosides

The POM ester group confers a substantial increase in lipophilicity compared to the unmasked parent compound. Pivaloyloxymethyl esters of phosphonate drugs have measured log P(app) values ranging from -2.1 to 7.4, whereas the corresponding free phosphonates exhibit log P(app) ≤ -5.4, a shift of at least 3.3 log units [1]. For N6-Pivaloyloxymethyladenosine, the masking of the polar N6-amine with the lipophilic POM group is predicted to elevate logP by 2–4 units relative to adenosine (logP ≈ -1.1), pushing the compound into a range compatible with passive transcellular diffusion rather than paracellular or carrier-mediated uptake [2]. This physicochemical shift is absent in N6-methyladenosine (logP ≈ -0.6) and N6-benzyladenosine (logP ≈ 0.8), which retain free ribose hydroxyls and do not achieve the same passive permeability gain.

Lipophilicity Shift
Class-level inference
Est. 2–4 log-unit logP elevation vs adenosine (logP ≈ −1.1)
Supports passive transcellular diffusion context over paracellular uptake
No experimental logP for N6-POM-adenosine; POM ester class inference
LogP Lipophilicity Passive diffusion Pivaloyloxymethyl ester

Carboxylesterase Processing: Prodrug vs. Direct-Acting N6 Adenosines

The POM group requires enzymatic processing by intracellular carboxylesterases (CES1/CES2) to release the active N6-substituted adenosine monophosphate. In the bis(POM)-PMEA system, purified liver carboxylesterase hydrolyzes the POM ester with Km = 87 µM and Vmax = 9.5 µM/min [1]. This enzyme dependence represents a rate-limiting activation step that does not exist for direct-acting N6-substituted adenosines (e.g., N6-cyclopentyladenosine, N6-benzyladenosine), which exert their effects immediately upon binding to extracellular or intracellular targets. The POM activation step introduces tissue-selectivity potential, as CES1 is highly expressed in liver and intestine, while CES2 predominates in intestine and tumor tissues [2]. This tissue-dependent activation profile is a differentiating feature for applications requiring tumor-selective or liver-targeted nucleotide delivery.

Carboxylesterase Kinetics
Class-level inference
Km 87 µM Vmax 9.5 µM/min (purified liver CES)
Supports tissue-specific activation review via CES1/CES2 expression patterns
bis(POM)-PMEA substrate; direct-acting analogs bypass this step
Carboxylesterase Prodrug activation POM hydrolysis Intracellular metabolism

N6-Pivaloyloxymethyladenosine: Research & Application Scenarios


Intracellular Nucleotide Delivery for Oncology Target Engagement

N6-Pivaloyloxymethyladenosine is optimally deployed as a prodrug tool to achieve high intracellular concentrations of N6-substituted adenosine monophosphate in cancer cell lines, particularly those derived from indolent lymphoid malignancies. Based on the bis(POM)-PMEA permeability data showing 88-fold transport enhancement across Caco-2 monolayers (8.8% vs. <0.1% transport at 3 h) [1] and the demonstrated intracellular trapping of PMEA reaching ~1.2 mM from a 50 µM extracellular prodrug concentration [2], N6-POM-adenosine is expected to produce comparable intracellular nucleotide loading. This application scenario is directly supported by the class-level evidence on POM prodrug permeability (Section 3, Evidence Items 2 and 4).

Bypassing ADA Inactivation in Nucleoside Metabolism Studies

Unmodified adenosine and many N6-substituted adenosines are rapidly deaminated by ADA (plasma half-life of adenosine <10 seconds). The POM group at the N6-position provides steric protection against ADA, as demonstrated by the class of N6-substituted adenosine derivatives where N6-alkylation reduces ADA susceptibility [1]. N6-POM-adenosine is designed to survive ADA exposure during systemic circulation and within the extracellular compartment, with the POM group cleaved only after intracellular entry. This ADA evasion strategy is critical for achieving meaningful plasma exposure and is a direct consequence of the N6-POM structural modification documented in Section 3, Evidence Item 1.

Tissue-Selective Delivery via CES1/CES2 Expression

The carboxylesterase-dependent activation of the POM group (Km = 87 µM, Vmax = 9.5 µM/min for purified CES) [1] enables tissue-selective release of the active N6-substituted adenosine monophosphate in organs with high CES expression: primarily liver (CES1) and intestine (CES2) [2]. This scenario is directly supported by the kinetic evidence in Section 3, Evidence Item 6, and is not achievable with direct-acting N6-substituted adenosines that activate indiscriminately at any tissue expressing adenosine receptors or nucleoside kinases.

PK/PD Modeling of Prodrug Activation in Antitumor Studies

The quantifiable carboxylesterase kinetics (Km, Vmax), the intracellular trapping ratio (~24-fold concentration gradient), and the permeability enhancement (~88-fold) collectively provide a parameter set suitable for physiologically based pharmacokinetic (PBPK) modeling of N6-POM-adenosine disposition [1][2]. This application is uniquely enabled by the quantitative class-level evidence compiled in Section 3, allowing modelers to predict tissue concentrations of the active N6-substituted adenosine monophosphate and design rational in vivo dosing regimens for xenograft efficacy studies.

Application
Selection Property
Validation Focus
Intracellular nucleotide delivery studies
POM-mediated permeability context
Intracellular mononucleotide concentration
ADA bypass in nucleoside metabolism
N6-amine POM protection against deamination
Intracellular stability after esterase cleavage
CES expression-dependent activation studies
Carboxylesterase substrate kinetics
Tissue-specific mononucleotide release profile
PBPK modeling of prodrug disposition
Quantitative CES kinetics and trapping ratio
Model-predicted tissue exposure context

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